1,3-bis(4-amidino-2-methoxyphenoxy)propane
1,3-bis(4-amidino-2-methoxyphenoxy)propane
Brand Name:
Vulcanchem
CAS No.:
124076-65-9
VCID:
VC0045448
InChI:
InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23)
SMILES:
COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC
Molecular Formula:
C19H24N4O4
Molecular Weight:
372.4 g/mol
1,3-bis(4-amidino-2-methoxyphenoxy)propane
CAS No.: 124076-65-9
Main Products
VCID: VC0045448
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol
CAS No. | 124076-65-9 |
---|---|
Product Name | 1,3-bis(4-amidino-2-methoxyphenoxy)propane |
Molecular Formula | C19H24N4O4 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 4-[3-(4-carbamimidoyl-2-methoxyphenoxy)propoxy]-3-methoxybenzenecarboximidamide |
Standard InChI | InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23) |
Standard InChIKey | YBEQGLWWCCCCRA-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
Canonical SMILES | COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
Synonyms | 1,3-BAMPP 1,3-bis(4-amidino-2-methoxyphenoxy)propane |
PubChem Compound | 72437 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume